molecular formula C15H23NO5S B555172 h-Val-allyl ester p-tosylate CAS No. 88224-02-6

h-Val-allyl ester p-tosylate

Cat. No.: B555172
CAS No.: 88224-02-6
M. Wt: 329.4 g/mol
InChI Key: HSIRKDASFUCGOZ-FJXQXJEOSA-N
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Description

h-Val-allyl ester p-tosylate: is a chemical compound with the molecular formula C15H23NO5S and a molecular weight of 329.4 g/mol. It is commonly used in research and industrial applications due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of h-Val-allyl ester p-tosylate typically involves the reaction of L-valine with cyclohexylmethanol and p-toluenesulfonic acid monohydrate in toluene. The mixture is heated to reflux using a Dean-Stark apparatus for 24 hours. After cooling, the solvent is evaporated, and the resulting viscous oil is recrystallized using a mixture of hexane and ethyl acetate to obtain the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: h-Val-allyl ester p-tosylate undergoes various chemical reactions, including substitution and elimination reactions. It is commonly used as a leaving group in nucleophilic substitution reactions due to the presence of the p-toluenesulfonyl group .

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as halides, hydroxides, or amines under basic or neutral conditions.

    Elimination Reactions: Often carried out under basic conditions, leading to the formation of alkenes.

Major Products: The major products formed from these reactions depend on the specific nucleophile or base used. For example, substitution with a halide nucleophile would yield the corresponding halide ester .

Scientific Research Applications

h-Val-allyl ester p-tosylate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the modification of amino acids and peptides for various biological studies.

    Medicine: Investigated for potential therapeutic applications due to its ability to modify biologically active molecules.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of h-Val-allyl ester p-tosylate involves its role as a leaving group in nucleophilic substitution reactions. The p-toluenesulfonyl group enhances the leaving ability of the ester, facilitating the substitution process. This property is particularly useful in organic synthesis, where precise control over reaction pathways is required .

Comparison with Similar Compounds

  • L-Isoleucine allyl ester p-toluenesulfonate salt
  • Fmoc-protected amino esters

Comparison: h-Val-allyl ester p-tosylate is unique due to its specific combination of the valine amino acid and the p-toluenesulfonyl group. This combination provides distinct reactivity and stability compared to other similar compounds. For example, L-Isoleucine allyl ester p-toluenesulfonate salt has a different amino acid component, which can affect its reactivity and applications .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.C7H8O3S/c1-4-5-11-8(10)7(9)6(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,6-7H,1,5,9H2,2-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIRKDASFUCGOZ-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@@H](C(=O)OCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746607
Record name 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-valinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88224-02-6
Record name 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-valinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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